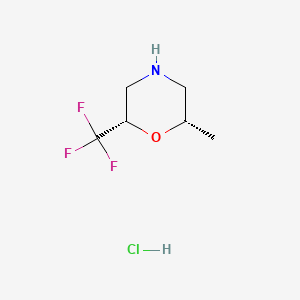

(2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride

CAS No.: 2866253-58-7

Cat. No.: VC12008152

Molecular Formula: C6H11ClF3NO

Molecular Weight: 205.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2866253-58-7 |

|---|---|

| Molecular Formula | C6H11ClF3NO |

| Molecular Weight | 205.60 g/mol |

| IUPAC Name | (2S,6S)-2-methyl-6-(trifluoromethyl)morpholine;hydrochloride |

| Standard InChI | InChI=1S/C6H10F3NO.ClH/c1-4-2-10-3-5(11-4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H/t4-,5-;/m0./s1 |

| Standard InChI Key | NCSUUOGDZBYILU-FHAQVOQBSA-N |

| Isomeric SMILES | C[C@H]1CNC[C@H](O1)C(F)(F)F.Cl |

| SMILES | CC1CNCC(O1)C(F)(F)F.Cl |

| Canonical SMILES | CC1CNCC(O1)C(F)(F)F.Cl |

Introduction

Chemical Identity and Structural Features

(2S,6S)-2-Methyl-6-(trifluoromethyl)morpholine hydrochloride (Molecular Formula: ) is a bicyclic amine featuring a six-membered morpholine ring with two stereogenic centers. The 2S and 6S configurations dictate its three-dimensional arrangement, influencing its physicochemical and pharmacological behavior . Key structural attributes include:

-

Morpholine Core: A saturated six-membered ring containing one oxygen and one nitrogen atom, conferring rigidity and polarity.

-

Trifluoromethyl Group (-CF): Positioned at C-6, this electron-withdrawing group enhances metabolic stability and modulates lipophilicity .

-

Methyl Substituent (-CH): At C-2, this group contributes to steric effects and influences interactions with biological targets.

-

Hydrochloride Salt: Improves solubility and crystallinity for handling and formulation .

Table 1: Physicochemical Properties

Synthetic Methodologies

The synthesis of (2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride can be inferred from analogous morpholine derivatives described in the literature. A plausible route involves three key stages: cyclization, stereochemical control, and salt formation.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrogen chloride (HCl) in a solvent such as dichloromethane or ethyl acetate, as demonstrated in patents for related pyridine hydrochlorides .

Table 2: Synthetic Conditions

Physicochemical and Pharmacological Properties

Stability and Solubility

The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, a feature critical for drug candidates . The hydrochloride salt improves aqueous solubility, facilitating bioavailability in physiological environments .

Biological Activity

While direct data on (2S,6S)-2-methyl-6-(trifluoromethyl)morpholine hydrochloride are scarce, structurally related morpholine derivatives exhibit β-secretase 1 (BACE1) inhibition, a target for Alzheimer’s disease . For instance, analogs with -CF substituents demonstrate IC values of 22–44 nM in enzymatic assays and reduce Aβ42 peptide production in cellular models .

Key Pharmacological Insights:

-

Stereochemical Impact: The (2S,6S) configuration likely optimizes target binding, as seen in enantiomerically pure BACE1 inhibitors .

-

Blood-Brain Barrier Penetration: Moderate lipophilicity () balances solubility and membrane permeability .

Industrial and Research Applications

Pharmaceutical Development

Morpholine derivatives are pivotal in central nervous system (CNS) drug discovery due to their ability to modulate enzyme activity and receptor interactions . The -CF group’s electronegativity and steric bulk make it a valuable pharmacophore in kinase inhibitors and antivirals.

Agrochemical Uses

Trifluoromethyl-containing compounds are widely used in herbicides and fungicides. The morpholine ring’s stability under environmental conditions supports formulations requiring prolonged activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume